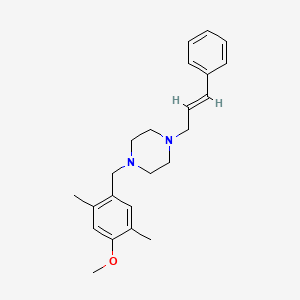
1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MDBP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MDBP is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been shown to interact with the serotonin and dopamine systems in the brain. This compound is a potent 5-HT1A receptor agonist and has been shown to increase the release of serotonin in the brain. It has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied and its mechanism of action and effects on the brain are well understood. However, there are also some limitations to its use in lab experiments. This compound is a potent psychoactive compound and must be handled with care. In addition, its effects on the brain are complex and may vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of research is the development of new synthetic methods for this compound that are more efficient and less expensive. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly as a treatment for neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Synthesemethoden
1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using various methods. One of the most common methods involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with 3-phenyl-2-propen-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to yield this compound. Other methods involve the use of different reducing agents or different starting materials.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-19-17-23(26-3)20(2)16-22(19)18-25-14-12-24(13-15-25)11-7-10-21-8-5-4-6-9-21/h4-10,16-17H,11-15,18H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOMBDRMLPCRPX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-methoxyphenyl)ethyl]-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6085655.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6085666.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6085668.png)
![3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6085705.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085708.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6085715.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6085716.png)
![1-(2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6085723.png)
![3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6085749.png)
![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)

![7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085770.png)

![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)